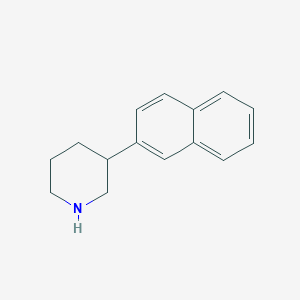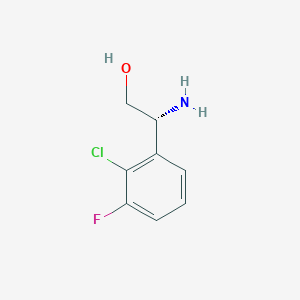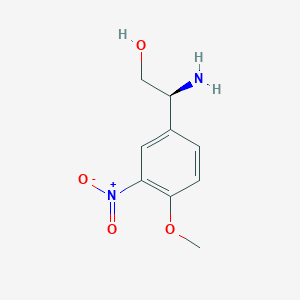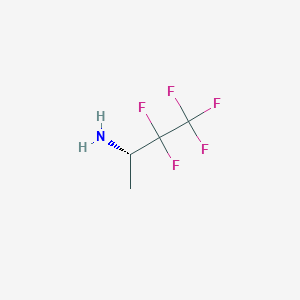
3-(Naphthalen-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a naphthalene group at the second position. Piperidine is a six-membered heterocyclic amine, while naphthalene is a polycyclic aromatic hydrocarbon. The combination of these two structures imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)piperidine typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated naphthalene compound reacts with piperidine in the presence of a base. The reaction can be carried out in solvents such as ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or nickel can be employed to accelerate the reaction. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Naphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-2-yl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine or naphthalene rings .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A polycyclic aromatic hydrocarbon used in the production of dyes, resins, and as a moth repellent.
Naphthylpiperidine: Compounds with different substitution patterns on the naphthalene or piperidine rings, each with unique properties and applications.
Uniqueness
3-(Naphthalen-2-yl)piperidine is unique due to the combination of the piperidine and naphthalene structures, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H17N |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
3-naphthalen-2-ylpiperidine |
InChI |
InChI=1S/C15H17N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 |
Clé InChI |
RMQRQMWJDMVVGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















